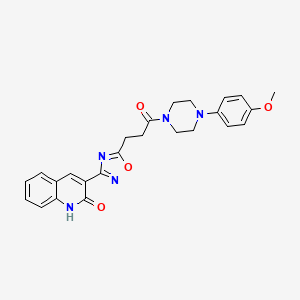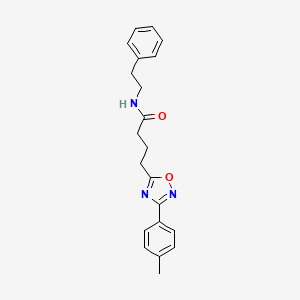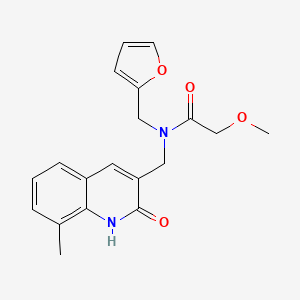
5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as EPO, and it belongs to the family of oxadiazole derivatives. EPO exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of EPO is still not fully understood. However, it is believed that EPO exerts its biological effects by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. EPO also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Moreover, EPO has been shown to activate the adenosine A2A receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
EPO exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. EPO also exhibits significant analgesic effects in animal models of pain. Moreover, EPO has been shown to reduce fever and inflammation in animal models of acute inflammation. EPO also exhibits antioxidant activity and has been shown to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
EPO has several advantages for lab experiments. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Moreover, EPO is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, there are also some limitations to using EPO in lab experiments. For example, EPO has poor solubility in water, which can make it difficult to administer in animal experiments. Moreover, the exact mechanism of action of EPO is still not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on EPO. First, further studies are needed to elucidate the exact mechanism of action of EPO. Second, more research is needed to explore the potential therapeutic applications of EPO in various disease models, such as inflammatory diseases, pain, and fever. Third, it would be interesting to investigate the potential synergistic effects of EPO with other anti-inflammatory or analgesic compounds. Finally, more research is needed to optimize the synthesis and purification methods of EPO to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of EPO involves the condensation reaction of 4-ethoxybenzohydrazide and 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization using ethanol. The chemical structure of EPO is confirmed by various spectroscopic techniques, including NMR and IR.
Applications De Recherche Scientifique
EPO has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. EPO has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also exhibits significant analgesic effects in animal models of pain. Moreover, EPO has been shown to reduce fever and inflammation in animal models of acute inflammation.
Propriétés
IUPAC Name |
5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-17-11-9-16(10-12-17)21-24-20(25-28-21)18-13-14-19(23-22(18)26-2)15-7-5-4-6-8-15/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKFYYRINGANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

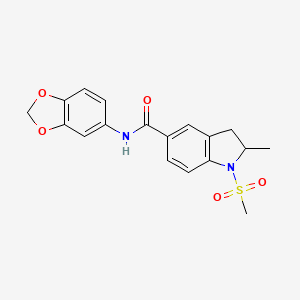
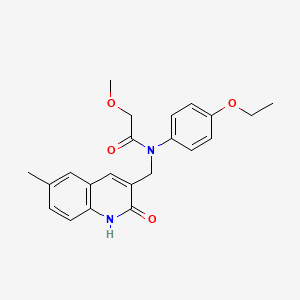
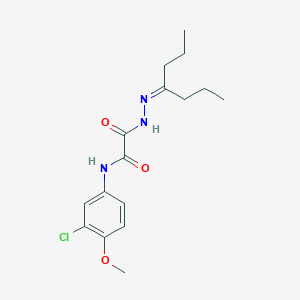
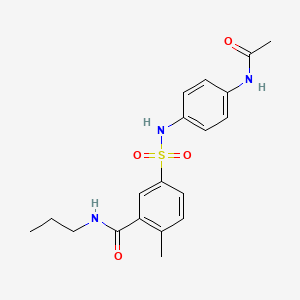
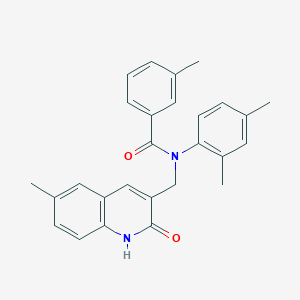
![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
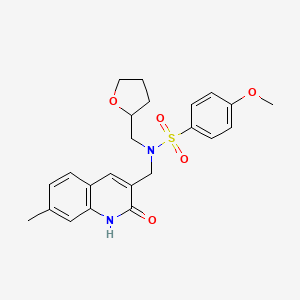


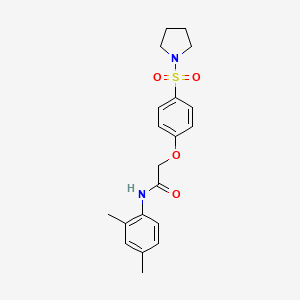
![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)
